molecular formula C2H5NO B092144 Acetaldoxime CAS No. 107-29-9

Acetaldoxime

Cat. No. B092144
CAS RN: 107-29-9
M. Wt: 59.07 g/mol
InChI Key: FZENGILVLUJGJX-NSCUHMNNSA-N
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Description

Acetaldoxime is a chemical compound that has garnered interest in various fields of research due to its potential applications. It is a versatile molecule that can be used in drug delivery systems, as a water deoxidizer, and in the synthesis of other chemicals. The compound has been studied for its pH-sensitive properties, making it suitable for targeted drug release in acidic environments such as tumor tissues or within cellular organelles like endosomes and lysosomes . Additionally, acetaldoxime has been investigated for its role in the biotransformation of plant secondary metabolites and its interactions with fungal pathogens . Its stability and reactivity under different conditions, such as in the presence of nitric acid or during pyrolysis, have also been a subject of study .

Synthesis Analysis

The synthesis of acetaldoxime has been explored in the context of its use as a water deoxidizer. The compound is synthesized through the reaction of a carbonyl compound with hydroxylamine, and its structure has been confirmed using infrared spectroscopy . In the realm of drug delivery, acetaldoxime has been used to create pH-sensitive linkages in polymer-drug conjugates, showcasing its potential for controlled therapeutic release .

Molecular Structure Analysis

The molecular structure of acetaldoxime has been extensively studied using techniques such as FTIR spectroscopy and matrix isolation. Research has delved into the vibrational spectra and molecular structures of its Z and E isomers, revealing significant differences in their properties. For instance, the Z isomer has been found to have a higher acidity compared to the E isomer . These structural insights are crucial for understanding the reactivity and stability of acetaldoxime under various conditions.

Chemical Reactions Analysis

Acetaldoxime undergoes various chemical reactions, including oxidation reactions in nitric acid and interactions with nitrogen. It has been shown to reduce neptunium and plutonium ions and remains stable in nitric acid solutions under certain conditions . The compound's interaction with nitrogen has been studied, indicating the formation of complexes that vary in stability depending on their structure . Additionally, the pyrolysis of acetaldoxime has been investigated, suggesting a free radical mechanism for its decomposition .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetaldoxime are influenced by its molecular structure and the environment in which it is placed. Its pH-sensitive hydrolysis makes it a candidate for drug delivery applications, with the ability to tune the release rate of therapeutics . The stability of acetaldoxime in nitric acid and its reactivity with various ions have been characterized, providing insights into its potential use in nuclear fuel reprocessing . Furthermore, the kinetics of its reactions, such as deoxidizing oxygen in water, have been quantified, offering a deeper understanding of its behavior in chemical processes .

Safety And Hazards

Acetaldoxime is flammable and harmful if swallowed, in contact with skin, or if inhaled . It is incompatible with oxidizers such as chlorates, nitrates, peroxides, permanganates, perchlorates, chlorine, bromine, fluorine, etc., and contact may cause fires or explosions .

properties

IUPAC Name

(NE)-N-ethylidenehydroxylamine
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InChI

InChI=1S/C2H5NO/c1-2-3-4/h2,4H,1H3/b3-2+
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InChI Key

FZENGILVLUJGJX-NSCUHMNNSA-N
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Canonical SMILES

CC=NO
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Isomeric SMILES

C/C=N/O
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Molecular Formula

C2H5NO
Record name ACETALDEHYDE OXIME
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DSSTOX Substance ID

DTXSID101016247
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Molecular Weight

59.07 g/mol
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Physical Description

Acetaldehyde oxime appears as a colorless liquid with a pungent odor. Has two crystalline modifications, one melting at 12 °C and the other at 46.5 °C., Two crystalline modifications, alpha and beta; [Merck Index] Colorless liquid with a pungent odor; Two crystalline modifications with mp = 12 and 46.5 deg C; [CAMEO] Liquid; [IUCLID], Solid
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Boiling Point

115 °C
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Flash Point

Flash point < 22 °C
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Solubility

Very soluble in water, Very soluble in alcohol, ether, Miscible with ethanol, ether
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Density

0.9656 at 20 °C/4 °C
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Vapor Pressure

7.71 [mmHg], 9.9 mm Hg at 25 °C /Extrapolated to super-cooled liquid/; 5.0 mm Hg at 25 °C /Extrapolated to solid/
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Product Name

Acetaldehyde oxime

Color/Form

Needles, Two crystalline modifications, alpha-form and beta-form

CAS RN

107-29-9, 5780-37-0
Record name ACETALDEHYDE OXIME
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Melting Point

45 °C, Two crystalline modifications with melting point of 12 °C for beta-form and 46.5 °C for alpha-form
Record name ACETALDEHYDE OXIME
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Record name Acetaldehyde oxime
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,390
Citations
GL Pratt, JH Purnell - … of the Royal Society of London …, 1961 - royalsocietypublishing.org
… Purified acetaldoxime was vaporized from a trap into a 2 1. storage bulb main tained at 100 C from which it could be expanded into the reaction vessel as required. Having decided on …
Number of citations: 20 royalsocietypublishing.org
VS Koltunov, SM Baranov, EA Mezhov, VG Pastuschak… - 2000 - osti.gov
This paper discusses the properties of acetaldoxime as an example of a novel class of salt-free organic reductants for Np and Pu ions, the monoximes. The products of its reactions with …
Number of citations: 16 www.osti.gov
S Sugawara, S Hishiyama… - Proceedings of the …, 2009 - National Acad Sciences
Auxins are hormones that regulate many aspects of plant growth and development. The main plant auxin is indole-3-acetic acid (IAA), whose biosynthetic pathway is not fully understood…
Number of citations: 385 www.pnas.org
MD Mikkelsen, CH Hansen, U Wittstock… - Journal of biological …, 2000 - ASBMB
Glucosinolates are natural plant products known as flavor compounds, cancer-preventing agents, and biopesticides. We report cloning and characterization of the cytochrome P450 …
Number of citations: 530 www.jbc.org
VS Koltunov, RJ Taylor, SM Baranov, EA Mezhov… - Radiochimica …, 2000 - degruyter.com
… 3 M acetaldoxime solution was added and the phases were … and acetic acid are the products of acetaldoxime oxidation. … 228 The unusual kinetics of the Pu(IV) and acetaldoxime reac…
Number of citations: 35 www.degruyter.com
VS Koltunov, RJ Taylor, SM Baranov… - Journal of Nuclear …, 2002 - Taylor & Francis
… Acetaldoxime, which is an example of a novel class of salt-free organic reductants (the … and acetaldoxime oxidation occurs. The presence of Tc ions does not affect acetaldoxime stability …
Number of citations: 5 www.tandfonline.com
MD Mikkelsen, P Naur, BA Halkier - The Plant Journal, 2004 - Wiley Online Library
We report characterization of SUPERROOT1 (SUR1) as the C–S lyase in glucosinolate biosynthesis. This is evidenced by selective metabolite profiling of sur1, which is completely …
Number of citations: 391 onlinelibrary.wiley.com
M Nafisi, S Goregaoker, CJ Botanga… - The Plant …, 2007 - academic.oup.com
Camalexin (3-thiazol-2-yl-indole) is an indole alkaloid phytoalexin produced by Arabidopsis thaliana that is thought to be important for resistance to necrotrophic fungal pathogens, such …
Number of citations: 390 academic.oup.com
E Glawischnig, BG Hansen… - Proceedings of the …, 2004 - National Acad Sciences
Characteristic for cruciferous plants is their production of N- and S-containing indole phytoalexins with disease resistance and cancer-preventive properties, previously proposed to be …
Number of citations: 345 www.pnas.org
J Ludwig‐Müller, W Hilgenberg - Physiologia Plantarum, 1990 - Wiley Online Library
The in vitro conversion of [ 14 C]‐indole‐3‐acetaldoxime (IAOX) to [ 14 C]‐indole‐3‐acetonitrile (IAN) by plasma membranes enriched by aqueous two‐phase partitioning of Chinese …
Number of citations: 33 onlinelibrary.wiley.com

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